9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core, with a chlorine substituent at the 9-position. Its molecular formula is C₁₀H₁₂ClN (inferred from halogenated analogs like 9-bromo and 9-fluoro derivatives) .
Structure
3D Structure
Properties
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-6-3-5-8-4-1-2-7-12-10(8)9/h3,5-6,12H,1-2,4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGHSOIENSQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256330 | |
| Record name | 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939759-19-0 | |
| Record name | 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) bromide (CuBr) are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine has been investigated for its potential therapeutic effects in treating neurological disorders. Its structure allows it to interact with neurotransmitter receptors, particularly the AMPA receptor (AMPAR), which is crucial for synaptic transmission and plasticity. Studies suggest that derivatives of this compound can act as noncompetitive antagonists at AMPARs, potentially leading to new treatments for conditions such as epilepsy and anxiety disorders.
Research indicates that this compound may possess antimicrobial and antiviral properties. Its unique chlorine substituent enhances its reactivity and biological activity, making it a candidate for further exploration in drug development . The mechanisms of action involve binding to specific molecular targets that modulate biological pathways.
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard for various analytical techniques. Its distinct chemical structure aids in the calibration of instruments and validation of methods used in the identification and quantification of similar compounds .
Industrial Applications
The compound serves as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new materials and compounds . The industrial synthesis often employs optimized methods to enhance yield and purity.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on AMPA receptor desensitization. Results demonstrated that certain derivatives significantly inhibited desensitization without altering deactivation rates. This finding suggests potential applications in developing drugs aimed at enhancing synaptic transmission in neurological disorders .
Case Study 2: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. In vitro studies revealed effectiveness against Gram-positive bacteria and fungi. These findings support further exploration into its use as an antimicrobial agent in clinical settings .
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine with halogenated, positional, and functionalized analogs:
Key Observations:
- Halogen Effects : The 9-fluoro analog has the lowest molecular weight (165.21) due to fluorine’s small size, while bromine increases molecular weight significantly (226.11) . Chlorine’s intermediate electronegativity may balance lipophilicity and metabolic stability.
- Positional Isomerism : The 7-chloro and 8,9-dichloro derivatives (benzo[c]azepine core) exhibit distinct ring fusion patterns, altering electronic distribution and steric interactions .
- Storage : Halogenated analogs often require dry, cool storage (2–8°C) to prevent decomposition .
Biological Activity
9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS No. 939759-19-0) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a chlorine atom in its structure influences its reactivity and biological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12ClN
- Molecular Weight : 181.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission. The compound has been studied for its effects on the AMPA receptor (AMPAR), which plays a crucial role in synaptic transmission and plasticity.
Interaction with AMPA Receptors
Research indicates that derivatives of benzo[b]azepines can act as noncompetitive antagonists at AMPARs. For instance, studies have shown that certain analogues significantly inhibit AMPAR desensitization without affecting deactivation rates. The inhibition potency is often influenced by the positioning of substituents on the aromatic ring .
Antimicrobial and Antiviral Properties
This compound has been evaluated for its antimicrobial and antiviral activities. Preliminary findings suggest that it exhibits moderate efficacy against specific bacterial strains and viruses. This makes it a candidate for further development in treating infectious diseases.
Neurological Applications
The compound's potential therapeutic applications extend to neurological disorders. Its ability to modulate AMPAR activity suggests a role in conditions such as epilepsy and neurodegenerative diseases. Ongoing research aims to elucidate its effects on neuronal excitability and synaptic plasticity.
Case Studies
- Study on AMPAR Inhibition :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one | Similar structure with ketone | Moderate AMPAR antagonist |
| 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | Lacks chlorine substituent | Limited biological activity |
Q & A
Q. What are the optimal synthetic routes for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including ring closure and functional group introduction. For example, chlorination at the 9-position may require precise control of temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometric ratios of chlorinating agents like POCl₃ or SOCl₂ . Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts such as unreacted precursors or diastereomers . Yield optimization often depends on solvent choice (e.g., dichloromethane for acylation reactions) and catalytic additives like 4-(dimethylamino)pyridine (DMAP) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization tools include:
- 1H/13C NMR : To confirm the benzazepine backbone and chlorine substitution pattern. Aromatic protons appear in the δ 6.8–7.5 ppm range, while tetrahydro ring protons resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₁ClN) and detects fragmentation patterns .
- HPLC : Reversed-phase chromatography with UV detection (λ ~254 nm) assesses purity (>98% for pharmacological studies) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Mandatory precautions include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during chlorination) .
- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can contradictory data on the compound’s receptor binding affinity (e.g., 5HT2C vs. H3 receptors) be resolved?
Discrepancies may arise from assay conditions:
- Receptor specificity : Use radioligand binding assays with selective antagonists (e.g., SB-242084 for 5HT2C) to minimize cross-reactivity .
- Structural analogs : Compare 9-Chloro derivatives with non-chlorinated benzazepines to assess the chlorine atom’s role in binding .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict interactions with receptor active sites, clarifying affinity differences .
Q. What strategies mitigate low yields in N-alkylation reactions of this compound?
Common challenges include steric hindrance and competing elimination. Solutions involve:
- Base selection : Use mild bases (e.g., K₂CO₃) instead of strong bases like NaH to reduce side reactions .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 100°C for 10 minutes vs. 24 hours conventionally) .
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) to direct alkylation regioselectivity .
Q. How does the chlorine substituent at the 9-position influence the compound’s pharmacokinetic properties?
- Lipophilicity : Chlorine increases logP values by ~0.5–1.0 units, enhancing blood-brain barrier permeability but potentially reducing aqueous solubility .
- Metabolic stability : In vitro liver microsome assays show slower oxidative degradation compared to non-halogenated analogs due to reduced CYP450 enzyme interaction .
- Toxicity : Chlorine may introduce hepatotoxicity risks, requiring in vivo LD50 studies (e.g., rodent models) for safety profiling .
Methodological Challenges and Data Interpretation
Q. How can researchers address discrepancies in reported biological activities (e.g., antiparasitic vs. neuroprotective effects)?
- Dose-response studies : Establish EC50 values across multiple cell lines (e.g., Trypanosoma brucei vs. neuronal cultures) to clarify context-dependent effects .
- Metabolite profiling : LC-MS/MS can identify active metabolites (e.g., hydroxylated derivatives) contributing to off-target effects .
- Species variability : Compare activity in human vs. murine receptor isoforms to validate translational relevance .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound derivatives?
- Scaffold diversification : Synthesize analogs with substitutions at positions 7, 8, and 10 to map steric and electronic effects .
- Pharmacophore modeling : Identify critical moieties (e.g., chlorine, amine) using 3D-QSAR .
- High-throughput screening : Test libraries against panels of GPCRs (e.g., serotonin, histamine receptors) to uncover novel targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
